N-tert-butylmethanesulfonamide
Description
N-tert-butylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group (SO₂-CH₃) and a tert-butyl substituent (-C(CH₃)₃) attached to the nitrogen atom. Its molecular formula is C₅H₁₃NO₂S, with a molecular weight of 163.23 g/mol. The tert-butyl group imparts significant steric bulk, influencing the compound’s reactivity, solubility, and crystallinity. This compound is often utilized in organic synthesis as a chiral auxiliary or intermediate for pharmaceuticals due to its stability and tunable electronic properties .
Properties
Molecular Formula |
C5H13NO2S |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N-tert-butylmethanesulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,3)6-9(4,7)8/h6H,1-4H3 |
InChI Key |
QREUVFUHSLREHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Variations
The tert-butyl group and sulfonamide moiety are common in related compounds, but variations in substituents lead to distinct properties:
- Electronic Effects : The methane sulfonyl group in this compound is less electron-withdrawing compared to benzene sulfonyl derivatives (e.g., 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide ), resulting in a less acidic NH group (estimated pKa ~10.5 vs. ~8.5 for aryl analogs) .
- Steric Hindrance : The tert-butyl group in the target compound creates steric shielding, reducing nucleophilic attack at nitrogen compared to smaller N-alkyl analogs like N-methyl-tert-butylamine ().
2.3 Physical and Chemical Properties
- Crystallinity : Aryl-substituted sulfonamides (e.g., ) exhibit stronger intermolecular hydrogen bonding (N–H⋯O) due to planar aromatic rings, leading to higher melting points compared to the aliphatic target compound .
- Lipophilicity : The tert-butyl group enhances lipid solubility, making this compound more membrane-permeable than polar derivatives like N-(2-tert-butyl-4-nitrophenyl)-4-methylbenzenesulfonamide ().
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